molecular formula C28H24ClNO6 B12458349 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12458349
M. Wt: 505.9 g/mol
InChI Key: BUVRNYFDQGPPBD-UHFFFAOYSA-N
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Description

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including ester, ketone, and aromatic rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the esterification of 4-methylphenol with 4-methylbenzoyl chloride can produce the ester intermediate, which is then reacted with the appropriate ketone and pyrrolidine derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(4-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H24ClNO6

Molecular Weight

505.9 g/mol

IUPAC Name

[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C28H24ClNO6/c1-17-3-6-20(7-4-17)28(34)36-23-11-8-19(9-12-23)25(31)16-35-27(33)21-13-26(32)30(15-21)22-10-5-18(2)24(29)14-22/h3-12,14,21H,13,15-16H2,1-2H3

InChI Key

BUVRNYFDQGPPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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